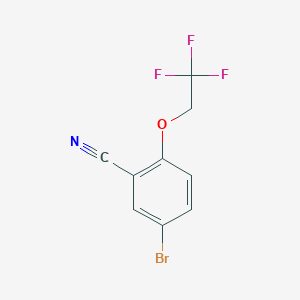

5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

描述

5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile (CAS 876918-64-8) is a halogenated benzonitrile derivative with the molecular formula C₉H₅BrF₃NO and a molecular weight of 280.04 g/mol. Its structure features a bromine atom at the 5-position, a nitrile (-CN) group at the 1-position, and a trifluoroethoxy (-OCH₂CF₃) substituent at the 2-position of the benzene ring . The trifluoroethoxy group imparts strong electron-withdrawing characteristics, enhancing the compound’s reactivity in cross-coupling reactions and making it a valuable intermediate in pharmaceutical synthesis.

属性

IUPAC Name |

5-bromo-2-(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3NO/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXCZGYTXVWKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Strategy

The preparation of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile generally follows a two-step synthetic sequence:

- Step 1: Etherification of a hydroxybenzonitrile precursor to introduce the 2,2,2-trifluoroethoxy group.

- Step 2: Bromination at the 5-position of the aromatic ring.

This approach ensures regioselective substitution and high purity of the final product.

Starting Materials

- 2-Hydroxybenzonitrile or its regioisomer (with hydroxyl at position 2)

- 2,2,2-Trifluoroethyl bromide or iodide as the trifluoroethoxy source

- Brominating agents: Bromine (Br₂) or N-bromosuccinimide (NBS)

- Bases: Potassium carbonate (K₂CO₃) or similar bases to facilitate etherification

Detailed Preparation Methods

Etherification of 2-Hydroxybenzonitrile

The initial step involves nucleophilic substitution of the hydroxyl hydrogen with the 2,2,2-trifluoroethyl group:

- Reaction conditions: Refluxing 2-hydroxybenzonitrile with 2,2,2-trifluoroethyl bromide in the presence of potassium carbonate.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.

- Temperature: Typically 80–120°C.

- Time: 12–24 hours to ensure complete conversion.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent side reactions.

The reaction proceeds via nucleophilic aromatic substitution (SNAr), yielding 2-(2,2,2-trifluoroethoxy)benzonitrile.

Bromination at the 5-Position

The bromination step introduces the bromine atom selectively at the 5-position:

- Reagents: Bromine or N-bromosuccinimide (NBS).

- Solvent: Non-polar solvents such as dichloromethane or chloroform.

- Temperature: Controlled low temperature (0–5°C) to avoid polybromination.

- Time: 1–3 hours with monitoring.

- Workup: Quenching excess bromine with sodium bisulfite or similar reducing agents, followed by extraction and purification.

This step yields this compound with high regioselectivity.

Reaction Conditions and Optimization Data

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification | 2-Hydroxybenzonitrile, 2,2,2-trifluoroethyl bromide, K₂CO₃, DMF | 100 | 18 | 75–85 | Inert atmosphere, anhydrous conditions |

| Bromination | NBS, CH₂Cl₂ | 0–5 | 2 | 80–90 | Controlled addition, quenching post-reaction |

Alternative Preparation Routes

Direct Nucleophilic Aromatic Substitution on Bromobenzonitrile

An alternative approach involves starting from 5-bromobenzonitrile and performing nucleophilic substitution with 2,2,2-trifluoroethanol under basic conditions:

- Base: Potassium tert-butoxide or sodium hydride.

- Solvent: DMSO or DMF.

- Temperature: Elevated temperatures (~120°C).

- Yield: Moderate to good (60–75%), depending on reaction time and purity of reagents.

This method may require longer reaction times and careful control to avoid side reactions.

Purification Techniques

- Recrystallization: From solvents like ethyl acetate/hexane mixtures to improve purity.

- Column Chromatography: Silica gel with hexane/ethyl acetate gradients to separate impurities.

- Drying: Under reduced pressure at 50–60°C to remove residual solvents.

Analytical Characterization Supporting Preparation

| Analytical Method | Key Observations for this compound |

|---|---|

| ¹H NMR | Quartet at δ 4.5–4.7 ppm (–CH₂– of trifluoroethoxy), aromatic protons as doublets/singlets |

| ¹³C NMR | CF₃ carbon quartet near 125 ppm, nitrile carbon ~115 ppm |

| IR Spectroscopy | Strong nitrile stretch at ~2230 cm⁻¹, C–O–C stretch at 1100–1250 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak consistent with C₉H₄BrF₃NO (molar mass ~289.03 g/mol) |

Summary and Research Findings

- The two-step synthesis via etherification followed by bromination is the most reliable and widely used method for preparing this compound.

- Reaction conditions such as temperature, solvent choice, and base selection critically influence yield and purity.

- Alternative routes starting from bromobenzonitrile are viable but may have lower yields.

- Purification by recrystallization and chromatography is essential to achieve >95% purity suitable for pharmaceutical or agrochemical applications.

- Analytical data confirm the successful installation of the trifluoroethoxy and bromine substituents with high regioselectivity.

化学反应分析

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

科学研究应用

5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile finds applications in diverse scientific research fields:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals

作用机制

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and nitrile group can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity .

相似化合物的比较

Structural and Substituent Variations

The table below summarizes structural differences between 5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile and analogous compounds:

Key Observations :

- Trifluoroethoxy vs. Difluoromethoxy : The -OCH₂CF₃ group in the target compound is more electron-withdrawing than -OCHF₂ (), increasing its suitability for Suzuki-Miyaura couplings.

- Trifluoroethoxy vs. Alkoxy : Long-chain alkoxy groups (e.g., octyloxy in ) enhance lipophilicity but reduce solubility in polar solvents.

- Trifluoroethoxy vs. Methoxy : Methoxy groups (-OCH₃) are electron-donating, which deactivates the benzene ring for electrophilic substitutions compared to -OCH₂CF₃ .

Physicochemical Properties

- Solubility: The trifluoroethoxy group improves solubility in fluorinated solvents compared to methoxy or alkyloxy analogs. 5-Bromo-2-octyloxybenzonitrile (C₁₅H₂₀BrNO) is highly lipophilic, favoring organic phases in biphasic systems .

- Thermal Stability :

- Bis-trifluoroethoxy derivatives (e.g., CAS 175204-13-4) exhibit higher thermal stability due to strong C-F bonds .

生物活性

5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. The compound features a bromine atom and a trifluoroethoxy group attached to a benzonitrile core, which significantly influences its chemical properties and biological interactions.

- Molecular Formula : C9H6F3BrN

- Molecular Weight : Approximately 252.05 g/mol

- Structure : The presence of the trifluoroethoxy group enhances lipophilicity, allowing the compound to interact effectively with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The bromine atom and the nitrile group can form specific interactions with active sites on enzymes and proteins, influencing their activity. The trifluoroethoxy group facilitates favorable interactions with hydrophobic regions of biomolecules, enhancing the compound's efficacy in biological systems .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative properties against human leukemia cell lines. This suggests its potential application in cancer treatment .

- Antimicrobial Properties : Certain derivatives of trifluoroethoxy-substituted benzonitriles have shown efficacy against various bacterial strains, indicating a potential role as antimicrobial agents .

- Enzyme Inhibition : The compound’s structural features allow it to interact with enzymes involved in critical metabolic pathways, potentially leading to inhibition of their activity .

Case Study 1: Antiproliferative Activity

In a study assessing the effects of this compound on human leukemia cells (K562 cell line), researchers observed significant inhibition of cell proliferation at concentrations ranging from 10 µM to 100 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase-3 activity and DNA fragmentation assays .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains (including E. coli and S. aureus) revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL. These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Comparative Analysis Table

| Biological Activity | Observations | Reference |

|---|---|---|

| Antiproliferative | Significant inhibition in leukemia cells | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Enzyme Inhibition | Potential interaction with metabolic enzymes |

Future Directions

Ongoing research aims to further elucidate the specific molecular targets of this compound and its derivatives. Understanding these interactions will be crucial for developing therapeutic applications in oncology and infectious diseases.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile, and how can their efficiency be optimized?

- Methodological Answer : The compound can be synthesized via bromination of precursor nitriles (e.g., using NBS or Br₂ under controlled conditions) or nucleophilic substitution of halogenated intermediates with trifluoroethoxy groups. Optimization involves varying catalysts (e.g., Co(II) for nitrile formation ), reaction temperatures, and solvent polarity. For example, highlights cobalt-catalyzed conversion of oximes to nitriles, which can be adapted for this compound. Yield improvements may require iterative HPLC monitoring of intermediates .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography to confirm molecular geometry and hydrogen-bonding patterns (e.g., O–H⋯N interactions observed in ). Pair with spectroscopic techniques:

- NMR : Analyze and spectra to verify trifluoroethoxy and nitrile group positions.

- IR : Identify nitrile (C≡N) stretching vibrations (~2200 cm) and hydroxyl groups (if present).

- DFT Calculations : Predict electronic distributions and compare with experimental data to validate substituent effects .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound be resolved?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from impurities or dynamic equilibria. Resolve by:

- Multi-Technique Validation : Cross-reference X-ray crystallography (to confirm solid-state structure) with solution-state NMR .

- Variable-Temperature NMR : Probe conformational changes in trifluoroethoxy groups.

- High-Resolution MS : Rule out isotopic interference from bromine (e.g., / splitting) .

Q. What strategies are effective in designing bioactive derivatives of this compound?

- Methodological Answer : Modify the nitrile or trifluoroethoxy groups to enhance target binding. Examples include:

- SAR Studies : Systematically vary substituents and assess activity against targets (e.g., cancer cell lines ).

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use DFT to calculate:

- Bond Dissociation Energies : Assess C–Br bond strength for Suzuki-Miyaura coupling suitability.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to guide experimental design .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound in catalytic reactions?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HBr).

- PPE : Wear nitrile gloves and goggles; avoid skin contact with brominated intermediates (see ’s safety codes P301+P330+P331).

- Waste Disposal : Quench reactive bromine residues with NaHCO before disposal .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Stability variations may stem from differences in protonation sites or solvent systems. Resolve by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。